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ylacetic acid

Cat. No.: B1388106

An In-depth Technical Guide to 1-Cbz-3-azetidineacetic Acid: Properties, Synthesis, and
Applications

Introduction

1-Cbz-3-azetidineacetic acid is a bifunctional synthetic building block of significant interest to
researchers and scientists in the field of drug development and medicinal chemistry. As a
derivative of azetidine, a saturated four-membered heterocyclic amine, it provides a rigid,
constrained scaffold that is increasingly utilized to impart favorable pharmacokinetic and
pharmacodynamic properties to novel therapeutic agents. The presence of a carboxylic acid
moiety and a carbamoyl-protected amine allows for orthogonal chemical modifications, making
it a versatile component in the synthesis of complex molecules.

This guide provides a comprehensive overview of the core physical and chemical properties of
1-Cbz-3-azetidineacetic acid, detailed experimental protocols for its synthesis and subsequent
reactions, and an exploration of its applications, particularly as a linker in advanced therapeutic
modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras
(PROTACS). The insights herein are curated for professionals seeking to leverage this valuable
building block in their research and development endeavors.

Physicochemical Properties
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The fundamental physical and chemical characteristics of a compound are critical for its
handling, reaction setup, and formulation. 1-Cbz-3-azetidineacetic acid is typically a solid at
room temperature.[1] A summary of its key properties is presented below.

Property Value Source(s)
Molecular Formula C13H15NOa [2]
Molecular Weight 249.26 g/mol [2]
CAS Number 319470-14-9 [2]
Appearance White to off-white solid [1]
Purity Typically 297% [2]

. Soluble in DMSO (100 mg/mL
Solubility ) o [3]
with sonication)

Powder: -20°C (3 years), 4°C
Storage Conditions (2 years). In solvent: -80°C (6 [11[3]
months), -20°C (1 month)

. . Stable under recommended
Chemical Stability - [4]
storage conditions.

) ) Strong acids/alkalis, strong
Incompatible Materials e . [4]
oxidizing/reducing agents.

Note: Some sources refer to the closely related compound 1-Cbz-azetidine-3-carboxylic acid
(CAS: 97628-92-7), which has a molecular formula of C12H13NO4 and a molecular weight of
235.24 g/mol .[1][5] It is crucial for researchers to verify the exact structure and CAS number
for their specific application.

Structural Diagram

The structure of 1-Chz-3-azetidineacetic acid features a central azetidine ring, N-protected with
a carboxybenzyl (Cbz) group, and a carboxymethyl group at the 3-position.

Caption: Chemical structure of 1-Cbz-3-azetidineacetic acid.
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Synthesis and Reactivity

The synthesis of 1-Chz-3-azetidineacetic acid typically involves multi-step sequences starting

from commercially available azetidine precursors. The rationale behind the synthetic design is

to build the acetic acid side chain while the nitrogen is protected, preventing unwanted side

reactions.

A plausible synthetic workflow can be envisioned starting from 1-Cbz-3-azetidinone. This

approach leverages well-established organic chemistry transformations.

1. LiOH, H20/THF
2. H:0*

PhsP=CHCO:Et — - Hz, Pd/C - HsO
1-Cbz-3-azetidinone ittig Reagent) Wittig Re_ac'uon Prgduct ic Hyd Hydroge_nanon P(oduct Ester Hydrolysis 1-Cbz-3-azetidineacetic acid
(Alkene intermediate) (Ester intermediate)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-Cbz-3-azetidineacetic acid.

Key Reactions

Cbz Deprotection: The carboxybenzyl (Cbz) group is a workhorse protecting group for
amines due to its stability under a wide range of conditions and its facile removal. The most
common method for Cbz deprotection is catalytic hydrogenation (e.g., using Hz gas and a
palladium on carbon catalyst). This reaction is clean and high-yielding, liberating the free
secondary amine of the azetidine ring for subsequent functionalization.

Carboxylic Acid Activation and Coupling: The carboxylic acid moiety is readily activated for
amide bond formation. Standard peptide coupling reagents such as HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are highly effective.
This reaction is fundamental for integrating the molecule into peptide chains or attaching it to
other amine-containing molecules.

Applications in Drug Development
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The rigid azetidine core and the bifunctional nature of 1-Cbz-3-azetidineacetic acid make it an
attractive linker component in the design of sophisticated therapeutic constructs.

PROTAC and ADC Linkers

In the rapidly evolving fields of PROTACs and ADCs, the linker connecting the targeting ligand
to the payload (a cytotoxic drug for ADCs, or an E3 ligase binder for PROTACS) is a critical
determinant of efficacy and safety.[3] 1-Cbz-3-azetidineacetic acid serves as a non-cleavable,
alkyl chain-based linker.[3] The azetidine ring provides a structurally constrained element,
which can help to control the spatial orientation of the connected moieties and improve
pharmacokinetic properties such as solubility and metabolic stability.

PROTAC Molecule

Target Protein
Ligand

Amide Bond

Linker Scaffold
(Derived from
1-Azetidineacetic Acid)

Amide Bond

E3 Ligase
Ligand

Click to download full resolution via product page
Caption: Role of the azetidineacetic acid scaffold as a linker in a PROTAC.

Spectroscopic Characterization

While specific spectra for 1-Cbz-3-azetidineacetic acid are not publicly available, its structure
allows for the prediction of characteristic signals in various spectroscopic analyses. Certificates
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of Analysis for the related compound 1-Cbz-azetidine-3-carboxylic acid confirm that the *H
NMR spectrum is consistent with the structure.

e 1H NMR: The spectrum would show characteristic signals for the aromatic protons of the
benzyl group (typically in the 7.3-7.4 ppm range). The benzylic CHz protons of the Cbz group
would appear as a singlet around 5.1 ppm. The protons on the azetidine ring and the
adjacent methylene group of the acetic acid moiety would appear as complex multiplets in
the aliphatic region (likely 2.5-4.5 ppm). The acidic proton of the carboxylic acid would be a
broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D20.

e 13C NMR: The carbonyl carbons of the Cbz group and the carboxylic acid would be visible in
the 170-180 ppm range. The aromatic carbons would appear between 127-137 ppm. The
benzylic carbon and the carbons of the azetidine ring and acetic acid side chain would be
found in the upfield region (30-70 ppm).

« Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the
carboxylic acid (around 2500-3300 cm™1), a strong C=0 stretch for the carboxylic acid
(around 1700-1725 cm~1), and another strong C=0 stretch for the carbamate (around 1680-
1700 cm™1).

e Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the [M+H]* ion for
the protonated molecule and/or the [M-H]~ ion in negative mode, corresponding to the
molecular weight plus or minus a proton.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and manipulation
of 1-Cbz-3-azetidineacetic acid, grounded in established chemical principles.

Protocol 1: Hypothetical Synthesis of 1-Cbz-3-
azetidineacetic acid

This protocol outlines a potential synthesis from 1-Cbz-3-azetidinone.

Step 1: Horner-Wadsworth-Emmons Reaction
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» To a stirred, cooled (0 °C) solution of sodium hydride (1.2 eq) in dry THF, add triethyl
phosphonoacetate (1.1 eq) dropwise under an inert atmosphere (N2 or Ar).

» Allow the mixture to warm to room temperature and stir for 30 minutes to form the ylide.

e Cool the reaction mixture back to 0 °C and add a solution of 1-Cbz-3-azetidinone (1.0 eq) in
dry THF dropwise.

 Stir the reaction at room temperature overnight.
e Quench the reaction carefully with saturated aqueous NHaCl solution.
o Extract the aqueous layer with ethyl acetate (3x).

» Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography to yield the a,3-unsaturated ester
intermediate.

Step 2: Catalytic Hydrogenation

o Dissolve the unsaturated ester intermediate (1.0 eq) in ethanol or methanol in a flask
suitable for hydrogenation.

¢ Add palladium on carbon (10% w/w, ~5 mol%) to the solution.

o Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation
apparatus).

« Stir the mixture vigorously under a hydrogen atmosphere at room temperature until TLC or
LC-MS analysis indicates complete consumption of the starting material.

« Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad
with the reaction solvent.

o Concentrate the filtrate under reduced pressure to obtain the saturated ester.
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Step 3: Saponification (Ester Hydrolysis)

e Dissolve the saturated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
e Add lithium hydroxide (LIOH, ~2-3 eq) and stir the mixture at room temperature.

o Monitor the reaction by TLC or LC-MS.

e Once the reaction is complete, remove the THF under reduced pressure.

e Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCI.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane)
(3x).

o Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate to yield 1-
Cbz-3-azetidineacetic acid.

Protocol 2: Cbhz-Group Deprotection

e Dissolve 1-Cbz-3-azetidineacetic acid (1.0 eq) in methanol.
e Add palladium on carbon (10% wi/w, ~5-10 mol%).

« Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 2-4
hours.

e Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
e Upon completion, filter the catalyst through Celite and wash the filter cake with methanol.

» Concentrate the filtrate under reduced pressure to afford the deprotected 3-azetidineacetic
acid.

Conclusion

1-Cbz-3-azetidineacetic acid stands out as a highly valuable and versatile building block for
modern drug discovery. Its uniqgue combination of a constrained azetidine scaffold, a readily
modifiable carboxylic acid handle, and a stable yet removable Cbz protecting group provides
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medicinal chemists with a powerful tool for synthesizing complex and potent therapeutic
agents. Understanding its core physicochemical properties, reactivity, and established
protocols is essential for unlocking its full potential in the development of next-generation
pharmaceuticals, including ADCs and PROTACSs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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